molecular formula C8H13Cl2N3O2 B2616800 Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride CAS No. 1864016-47-6

Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride

Cat. No. B2616800
M. Wt: 254.11
InChI Key: MVNVZGPSIXLJAM-UHFFFAOYSA-N
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Description

Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride involves the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate followed by cyclization and esterification.

Starting Materials
2-amino-3-cyanopyridine, ethyl acetoacetate, sodium ethoxide, methyl iodide, hydrochloric acid

Reaction
Step 1: Dissolve 2-amino-3-cyanopyridine in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature., Step 2: Add ethyl acetoacetate to the reaction mixture and stir for 2 hours at room temperature., Step 3: Heat the reaction mixture to reflux for 6 hours., Step 4: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2-3., Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 6: Concentrate the product and dissolve in methanol., Step 7: Add methyl iodide to the reaction mixture and stir for 2 hours at room temperature., Step 8: Concentrate the product and dissolve in water., Step 9: Add hydrochloric acid to the reaction mixture to precipitate the product., Step 10: Collect the product by filtration and wash with water and ethanol., Step 11: Dry the product under vacuum to obtain Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride.

Mechanism Of Action

The mechanism of action of Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of protein kinases, which play a crucial role in various signaling pathways.

Biochemical And Physiological Effects

Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory and antiviral activities. Moreover, it has been found to modulate the immune system and exhibit neuroprotective effects.

Advantages And Limitations For Lab Experiments

Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride has several advantages for lab experiments, including its ease of synthesis and availability. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride has several potential future directions, including its use as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and viral infections. It also has potential applications in the development of new diagnostic tools and the study of various signaling pathways.
In conclusion, Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further studies are needed to determine its full potential and to develop new drugs and diagnostic tools based on this compound.

Scientific Research Applications

Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities.

properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7;;/h9H,2-4H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNVZGPSIXLJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1CNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride

CAS RN

1864016-47-6
Record name methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride
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